6b,7,10,10a-Tetrahydrofluoranthen-7-ol
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Overview
Description
6b,7,10,10a-Tetrahydrofluoranthen-7-ol is an organic compound with the molecular formula C16H14O . It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes a hydroxyl group attached to the fluoranthene skeleton. The presence of the hydroxyl group significantly influences its chemical properties and reactivity.
Preparation Methods
The synthesis of 6b,7,10,10a-Tetrahydrofluoranthen-7-ol typically involves multi-step organic reactions. One common synthetic route includes the hydrogenation of fluoranthene derivatives under specific conditions to introduce the hydroxyl group. Industrial production methods may involve catalytic hydrogenation processes, where fluoranthene is treated with hydrogen gas in the presence of a catalyst such as palladium or platinum. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
6b,7,10,10a-Tetrahydrofluoranthen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6b,7,10,10a-Tetrahydrofluoranthen-7-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 6b,7,10,10a-Tetrahydrofluoranthen-7-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The pathways involved may include metabolic processes where the compound is modified by enzymes to produce active metabolites.
Comparison with Similar Compounds
6b,7,10,10a-Tetrahydrofluoranthen-7-ol can be compared with other similar compounds, such as:
Fluoranthene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6b,7,10,10a-Tetrahydrofluoranthen-7-yl acetate: Contains an acetate group instead of a hydroxyl group, which alters its reactivity and applications.
Properties
CAS No. |
85923-79-1 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6b,7,10,10a-tetrahydrofluoranthen-7-ol |
InChI |
InChI=1S/C16H14O/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-6,8-9,12,14,16-17H,7H2 |
InChI Key |
VSXZTWDUTOTNJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2C1C3=CC=CC4=C3C2=CC=C4)O |
Origin of Product |
United States |
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